4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione
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Overview
Description
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione is a complex organic compound featuring a benzo[d][1,3]dioxole moiety. This compound is notable for its unique structure, which includes a benzo[d][1,3]dioxole ring fused with a heptane-3,5-dione chain. The presence of the benzo[d][1,3]dioxole group imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with appropriate heptane-3,5-dione precursors under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted benzo[d][1,3]dioxole derivatives .
Scientific Research Applications
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3,5-Hexadien-2-one, 6-(1,3-benzodioxol-5-yl): Shares the benzo[d][1,3]dioxole moiety but differs in the aliphatic chain structure.
1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Contains the benzo[d][1,3]dioxole group but includes selenium atoms in its structure.
Uniqueness
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione is unique due to its specific combination of the benzo[d][1,3]dioxole ring with a heptane-3,5-dione chain, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C22H30O4 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethylhex-3-enyl]heptane-3,5-dione |
InChI |
InChI=1S/C22H30O4/c1-4-16(10-12-18(19(23)5-2)20(24)6-3)8-7-9-17-11-13-21-22(14-17)26-15-25-21/h8,11,13-14,18H,4-7,9-10,12,15H2,1-3H3/b16-8+ |
InChI Key |
BQCWKDYUVAGNSI-LZYBPNLTSA-N |
Isomeric SMILES |
CC/C(=C\CCC1=CC2=C(C=C1)OCO2)/CCC(C(=O)CC)C(=O)CC |
Canonical SMILES |
CCC(=CCCC1=CC2=C(C=C1)OCO2)CCC(C(=O)CC)C(=O)CC |
Origin of Product |
United States |
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